

Application Notes: C.I. Acid Brown 75 for Histological Staining

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Compound of Interest

Compound Name: *C.I. Acid brown 75*

Cat. No.: *B12364392*

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Disclaimer: Extensive research indicates that **C.I. Acid Brown 75** is not a commonly documented or validated stain for histological applications. The primary established uses for this dye are in the textile, paper, and leather industries[1][2][3][4]. The following application notes and protocols are based on the general principles of acid dye staining in histology and provide a foundational framework for researchers interested in investigating the potential of **C.I. Acid Brown 75** as a novel histological stain[5]. The provided protocols are intended for research and development purposes and would require significant optimization and validation for any specific tissue type or application.

Introduction to C.I. Acid Brown 75 and Acid Dye Staining Principles

C.I. Acid Brown 75 is a synthetic, water-soluble, anionic azo dye[1]. In histological staining, acid dyes carry a net negative charge and are used to stain basic (acidophilic or eosinophilic) tissue components, which are positively charged. The primary mechanism of action is the electrostatic attraction between the anionic dye molecules and the cationic groups of proteins in the cytoplasm, connective tissue, and muscle fibers[5][6]. The intensity of staining with acid dyes is often pH-dependent, with acidic conditions enhancing the reaction by increasing the positive charge of tissue proteins[5][7].

Physicochemical Properties of C.I. Acid Brown 75

A summary of the known properties of **C.I. Acid Brown 75** is presented below. This data is compiled from various sources and may show some variation.

Property	Value	References
C.I. Name	Acid Brown 75	[2] [8]
C.I. Number	34905	[2] [8]
CAS Number	8011-86-7	[2] [4] [8]
Chemical Class	Trisazo Dye	[2] [3]
Molecular Formula	<chem>C28H15N9Na2O16S2</chem>	[2] [3] [9] [10]
Molecular Weight	843.58 g/mol	[2] [3] [10]
Appearance	Dark brown to reddish-brown powder	[1] [2] [8]
Solubility	Water-soluble (90-100 g/L at 90°C)	[1] [8]
pH of 1% Solution	7.0 - 9.0	[8]

Experimental Protocols for Evaluation and Optimization

The following protocols outline a suggested approach for evaluating **C.I. Acid Brown 75** as a cytoplasmic counterstain in conjunction with a standard nuclear stain, such as Harris's Hematoxylin.

Reagent Preparation

- Stock Solution of **C.I. Acid Brown 75** (1% w/v):
 - Dissolve 1.0 g of **C.I. Acid Brown 75** powder in 100 mL of distilled water.
 - Stir until fully dissolved. Gentle heating may be required.
 - Filter the solution to remove any particulate matter. Store at room temperature.
- Working Staining Solutions:

- Prepare a range of concentrations (e.g., 0.1%, 0.5%, 1.0% w/v) from the stock solution.
- To investigate the effect of pH, acidify the working solutions with 1% acetic acid to achieve a pH between 3 and 4. Prepare parallel non-acidified solutions for comparison.
- Harris's Hematoxylin: Use a standard commercial or laboratory-prepared solution.
- 1% Acid Alcohol:
 - 1 mL Hydrochloric Acid, concentrated
 - 99 mL 70% Ethanol
- Bluing Agent: Scott's Tap Water Substitute or a weak alkaline solution (e.g., 0.2% ammonia water).

Staining Protocol for Paraffin-Embedded Sections

This protocol provides a general framework. Incubation times for **C.I. Acid Brown 75** are suggested starting points and should be systematically varied for optimization.

- Deparaffinization and Rehydration:
 - Immerse slides in Xylene: 2 changes of 5 minutes each.
 - Transfer to 100% Ethanol: 2 changes of 3 minutes each.
 - Transfer to 95% Ethanol: 2 changes of 3 minutes each.
 - Transfer to 70% Ethanol: 3 minutes.
 - Rinse gently in running tap water.[\[5\]](#)
- Nuclear Staining:
 - Immerse in Harris's Hematoxylin for 5-10 minutes.
 - Wash in running tap water for 1-5 minutes.

- Differentiate briefly (a few seconds) in 1% Acid Alcohol until the cytoplasm is pale pink.
- Wash in running tap water.
- Blue the sections in Scott's Tap Water Substitute for 1-2 minutes until nuclei turn a crisp blue.
- Wash in running tap water for 5 minutes.[5]
- Counterstaining with **C.I. Acid Brown 75**:
 - Immerse slides in the prepared **C.I. Acid Brown 75** working solution for a test duration of 1-5 minutes.
 - Wash briefly in distilled water to remove excess stain.
- Dehydration, Clearing, and Mounting:
 - Dehydrate through graded alcohols: 95% Ethanol (2 changes, 1 minute each), 100% Ethanol (2 changes, 2 minutes each).
 - Clear in Xylene: 2 changes of 5 minutes each.
 - Mount with a permanent mounting medium.[5]

Optimization Strategy

To determine the optimal staining conditions, a systematic evaluation of key parameters is necessary. The following table can be used to structure the optimization experiments. Use a consistent, well-characterized tissue type (e.g., formalin-fixed, paraffin-embedded human tonsil or mouse intestine) for all trials.

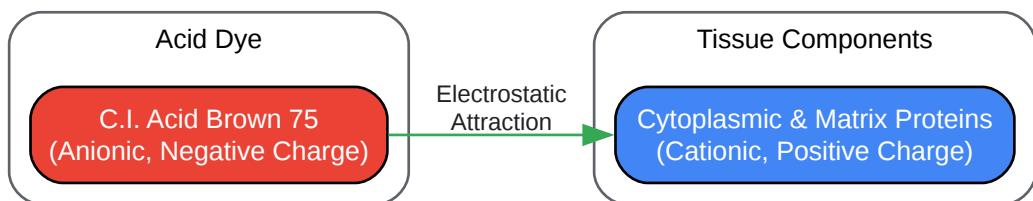
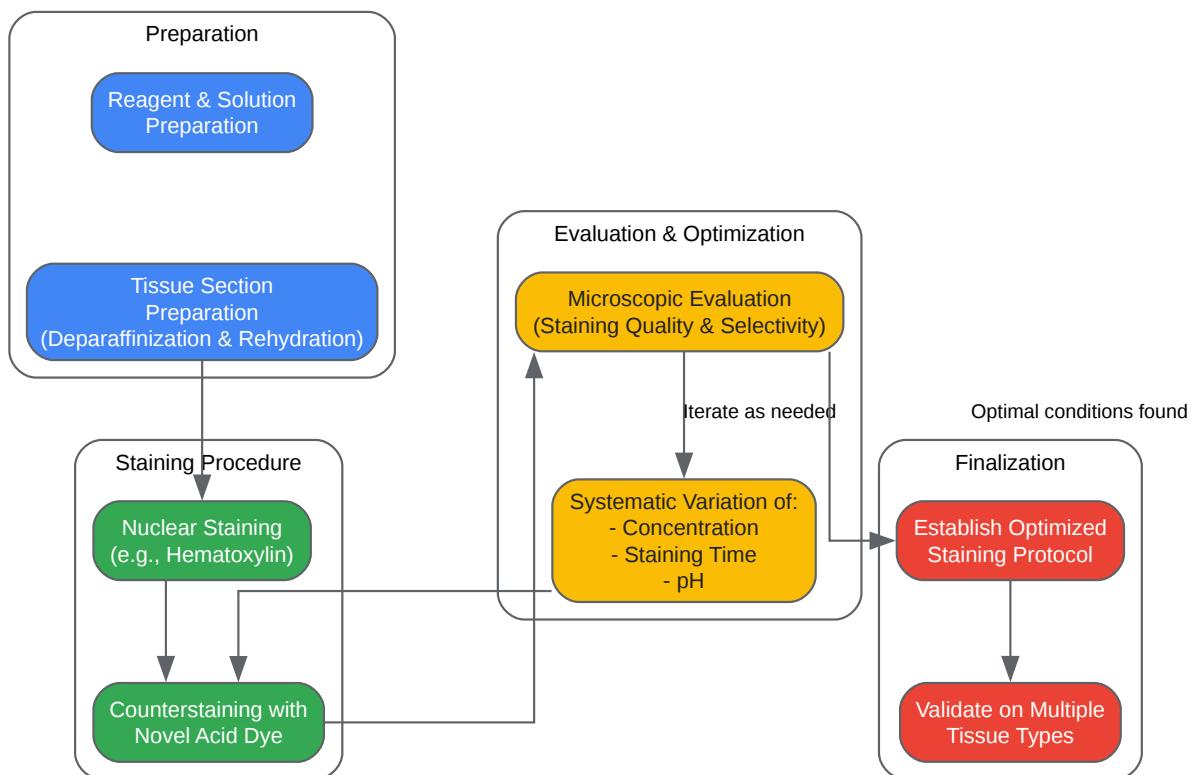
Trial ID	Dye Concentration (% w/v)	Staining Time (minutes)	pH of Staining Solution	Results (Qualitative Assessment)
A1	0.1%	1	Neutral	Staining Intensity (Cytoplasm):Staining Intensity (Collagen):Staining Intensity (Muscle):Nuclear Clarity:Background Staining:
A2	0.1%	3	Neutral	Record observations
A3	0.1%	5	Neutral	Record observations
B1	0.5%	1	Neutral	Record observations
B2	0.5%	3	Neutral	Record observations
B3	0.5%	5	Neutral	Record observations
C1	0.1%	1	Acidified	Record observations
C2	0.1%	3	Acidified	Record observations
C3	0.1%	5	Acidified	Record observations
D1	0.5%	1	Acidified	Record observations
D2	0.5%	3	Acidified	Record observations

D3	0.5%	5	Acidified	Record observations
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Visualizations

Workflow for Evaluating a Novel Histological Stain

The following diagram illustrates a generalized workflow for the evaluation and optimization of a new acid dye, such as **C.I. Acid Brown 75**, for histological applications.



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